![molecular formula C37H46S2 B6592522 Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] CAS No. 210347-56-1](/img/structure/B6592522.png)
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]
Overview
Description
PFO-BT is a conjugated polymer that consists of fluorene and bithiophene monomers. It has a high molecular weight and good solubility in common organic solvents. PFO-BT has attracted considerable interest due to its excellent optoelectronic properties, such as high electron mobility, high photoluminescence quantum yield, and good thermal stability.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
PFO-bithiophene has wide applications in OLEDs. Its excellent luminescent properties allow it to serve as an emissive layer in these devices. When an electric current passes through the PFO-bithiophene layer, it emits light, resulting in vibrant and energy-efficient displays and lighting systems .
Organic Photovoltaic (OPV) Cells
In the field of solar energy, PFO-bithiophene plays a crucial role. Researchers use it as an active material in organic photovoltaic cells. Its ability to absorb sunlight and generate charge carriers makes it suitable for converting solar energy into electricity .
Field-Effect Transistors (FETs)
PFO-bithiophene can disperse single-walled carbon nanotubes (SWCNTs). These dispersed SWCNTs can then be integrated into FETs, which are essential components in electronic devices. The combination of PFO-bithiophene and SWCNTs enhances the performance of FETs .
High-Performance Electrophosphorescent Light-Emitting Diodes (LEDs)
Originally reported in 2003, PFO-bithiophene served as a host material (with Ir(HFP)3 as the guest) in high-performance electrophosphorescent LEDs. Its unique properties contribute to efficient light emission in these devices .
Textile Digital Printing for OLEDs
Poly(9,9-dioctylfluorenyl-2,7-diyl) end-capped with dimethylphenyl (PFO-DMP) has been successfully demonstrated in textile digital printing for OLEDs. This application allows for flexible and customizable light-emitting fabrics and wearables .
Selective Extraction of Semiconducting Single-Walled Carbon Nanotubes (s-SWCNTs)
Researchers have used a relatively simple copolymer backbone structure of poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-thiophene] (PFT) to selectively extract s-SWCNTs from HiPCO SWCNTs. The PFT-sorted s-SWCNTs exhibit high purity, making them valuable for various nanoelectronic applications .
Mechanism of Action
Target of Action
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)] (PFO) is primarily targeted towards optoelectronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It is used as an active material in the development of blue and green OLEDs . It also finds application in the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs .
Mode of Action
PFO exhibits excellent luminescent properties, making it particularly valuable as a light-emitting polymer . It has the ability to confine excitons within its polymer chain, allowing for efficient energy transfer and emission of light . This property is crucial in efficient OLEDs and other optoelectronic devices . It can be used as a hole transport layer or electron transport layer in organic electronic devices .
Biochemical Pathways
The primary biochemical pathway of PFO involves the confinement of excitons within its polymer chain, which allows for efficient energy transfer and emission of light . This process is crucial for the operation of OLEDs and other optoelectronic devices .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PFO, we can discuss its solubility and stability. PFO is soluble in various organic solvents such as THF, chlorobenzene, chloroform, and dichlorobenzene . This solubility is crucial for its application in optoelectronic devices .
Result of Action
The result of PFO’s action is the efficient energy transfer and emission of light, which is crucial for the operation of OLEDs and other optoelectronic devices . It generates a blue light and is used in the development of blue and green OLEDs . Additionally, it has been reported to enhance the electrochemiluminescence (ECL) system of N-(aminobutyl)-N-(ethylisoluminol)/hydrogen peroxide (ABEI/H2O2) .
Action Environment
The action of PFO can be influenced by environmental factors. For instance, hole transport organic materials like PFO allow perfect energy level alignment with the absorber layer and therefore efficient charge collection, but they are prone to degradation in ambient conditions . Therefore, the stability and efficacy of PFO can be affected by the surrounding environment .
properties
IUPAC Name |
2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46S2/c1-3-5-7-9-11-15-25-37(26-16-12-10-8-6-4-2)32-19-14-13-18-30(32)31-22-21-29(28-33(31)37)34-23-24-36(39-34)35-20-17-27-38-35/h13-14,17-24,27-28H,3-12,15-16,25-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSNJWIFZVRDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=CS5)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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